PFK-158

概要

説明

PFK-158は、癌細胞の解糖系を調節する上で重要な役割を果たす酵素である6-ホスホフルクト-2-キナーゼ(PFKFB3)の強力で選択的な低分子阻害剤です。 PFKFB3を阻害することにより、this compoundは癌細胞の急速な増殖と増殖に不可欠なグルコース代謝を抑制します .

準備方法

合成ルートと反応条件

PFK-158の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、コア構造の形成、続いて目的の阻害活性を達成するための官能基の修飾が含まれます。 反応条件は通常、有機溶媒、触媒、および特定の温度と圧力条件の使用を含み、高収率と純度を確保します .

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、費用対効果、スケーラビリティ、および規制基準への準拠について最適化されています。 これには、大規模反応器の使用、反応パラメータの継続的な監視、および最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類

PFK-158は、次を含むさまざまな化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応はthis compoundの官能基を修飾することができ、その阻害活性を変化させる可能性があります。

置換: 置換反応は、this compound分子に異なる官能基を導入することができ、生物学的活性が異なるアナログの形成につながります.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

これらの反応から形成される主な生成物には、酸化、還元、および置換されたthis compound誘導体が含まれ、それぞれ化学的および生物学的特性が異なります .

科学研究アプリケーション

This compoundは、特に次のような分野で、幅広い科学研究アプリケーションを持っています。

化学: this compoundは、解糖系と癌代謝におけるPFKFB3の役割を調べるためのツール化合物として使用されます。

生物学: 研究者は、this compoundを使用して、癌細胞の増殖と生存に関与する代謝経路を調査します。

医学: This compoundは、膵臓癌、腎癌、腺房性癌など、さまざまな癌の治療のための潜在的な治療薬として研究されています.

産業: This compoundは、新しい癌治療の開発と、他の細胞毒性および標的薬剤との組み合わせで使用され、それらの有効性を高めています.

科学的研究の応用

Cancer Treatment

PFK-158 is primarily being investigated for its efficacy in treating various cancers:

- Gynecologic Cancers : Studies have demonstrated that this compound reduces glucose uptake and promotes apoptosis in gynecologic cancer cells. It has been shown to synergize with standard chemotherapy agents like carboplatin and paclitaxel, especially in chemoresistant cell lines .

- Solid Tumors : A Phase 1 clinical trial is ongoing to assess the safety and tolerability of this compound in patients with advanced solid malignancies. Preliminary results indicate that it is well tolerated and shows signs of clinical activity .

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties:

- Th17 Cell Suppression : In vitro studies have shown that this compound suppresses Th17 cell differentiation and reduces the population of myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice .

- Enhanced Effector T Cell Activation : The compound increases activated CD4+ and CD8+ T cells within the tumor microenvironment, suggesting a potential role in enhancing anti-tumor immunity .

Comprehensive Data Tables

| Application Area | Details |

|---|---|

| Cancer Types | Gynecologic cancers, pancreatic cancer, renal cancer |

| Mechanism of Action | Inhibition of PFKFB3 leading to reduced glycolysis and increased apoptosis |

| Clinical Trials | Phase 1 trial for advanced solid tumors (NCT02044861) |

| Synergistic Agents | Carboplatin, paclitaxel |

| Immunomodulatory Effects | Suppression of Th17 cells and enhancement of effector T cells |

Case Study 1: Gynecologic Cancer

In a study involving gynecologic cancer cell lines, treatment with this compound resulted in significant reductions in ATP production and lactate release. When combined with carboplatin or paclitaxel, there was a marked increase in apoptosis rates compared to treatment with chemotherapy alone. Specifically, flow cytometry analysis indicated that the combination therapy led to a 45% apoptosis rate in resistant C13 cells compared to only 24.6% with carboplatin alone .

Case Study 2: Immunomodulation in Melanoma

In B16 melanoma-bearing mice treated with this compound, there was a notable decrease in splenic Th17 cells and MDSCs while effector T cell populations increased. This suggests that this compound not only targets tumor metabolism but also modulates the immune landscape favorably towards anti-tumor responses .

作用機序

PFK-158は、細胞内フクトース-2,6-ビスリン酸の濃度を制御する酵素である6-ホスホフルクト-2-キナーゼ(PFKFB3)を阻害することによりその効果を発揮します。この阻害は、解糖系のフラックスの減少につながり、癌細胞におけるエネルギー産生のためのグルコースの利用可能性を低下させます。 その結果、癌細胞は代謝ストレスを経験し、増殖阻害とアポトーシスにつながります .

類似の化合物との比較

This compoundは、PFKFB3阻害剤としての高い選択性と効力で独自です。類似の化合物には、次のようなものがあります。

PFK-015: 同様の阻害活性を持つ別のPFKFB3阻害剤ですが、薬物動態特性が異なります。

類似化合物との比較

PFK-158 is unique in its high selectivity and potency as a PFKFB3 inhibitor. Similar compounds include:

PFK-015: Another PFKFB3 inhibitor with similar inhibitory activity but different pharmacokinetic properties.

This compound stands out due to its broad anti-tumor activity and its ability to enhance the efficacy of other cancer therapies .

生物活性

PFK-158 is a selective small molecule inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which plays a crucial role in regulating glycolysis and cellular metabolism in cancer cells. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those exhibiting chemoresistance.

This compound primarily inhibits the activity of PFKFB3, leading to reduced levels of fructose 2,6-bisphosphate (F2,6BP), a potent regulator of glycolysis. This inhibition results in:

- Decreased Glycolytic Flux : Studies have shown that this compound treatment significantly reduces glucose uptake and lactate production in cancer cell lines, indicating a shift away from glycolytic metabolism .

- Induction of Apoptosis : this compound has been demonstrated to induce apoptosis in various cancer cell types, including endometrial and malignant pleural mesothelioma (MPM) cells. Flow cytometry analyses revealed increased early and late apoptosis rates upon treatment with this compound .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, effectively halting proliferation in susceptible cancer cells .

Preclinical Studies

- Endometrial Cancer Models : In mouse xenograft models of endometrial cancer, this compound treatment alone or in combination with cisplatin significantly inhibited tumor growth. The combination therapy enhanced DNA damage and reduced the expression of RAD51, a key protein involved in DNA repair mechanisms .

- Malignant Pleural Mesothelioma : In vitro studies showed that this compound treatment led to a dose-dependent increase in apoptosis markers such as cleaved PARP and induced ER stress pathways .

- Gynecologic Cancer Cells : Research indicated that this compound synergizes with standard chemotherapeutics like carboplatin and paclitaxel in chemoresistant ovarian cancer cell lines, enhancing their efficacy .

Clinical Trials

In a Phase 1 clinical trial (NCT02044861), this compound was well tolerated among patients with advanced solid tumors. Notable outcomes included a significant reduction in tumor markers for some patients, including a 75% decrease in CA19-9 levels in a patient with late-stage pancreatic cancer after one month of treatment .

Summary of Biological Effects

特性

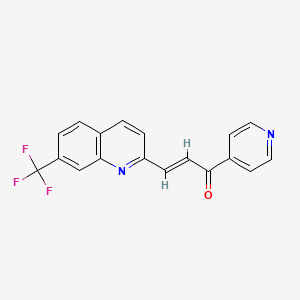

IUPAC Name |

(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOMYABKVAZCN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462249-75-7 | |

| Record name | PFK-158 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462249757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PFK-158 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HOK1JQ203 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: PFK-158 is a potent and selective inhibitor of PFKFB3. [, ] It binds to and inhibits the activity of PFKFB3, interfering with its ability to synthesize fructose-2,6-bisphosphate (F2,6BP). []

ANone: By inhibiting PFKFB3, this compound reduces the intracellular concentration of F2,6BP, a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1). [, ] This leads to the inhibition of glycolysis, a crucial metabolic pathway that provides energy and building blocks for rapidly proliferating cells, including cancer cells. [, , , ]

ANone: this compound disrupts the energy production and biosynthesis of macromolecules in cancer cells by inhibiting glycolysis, leading to reduced cell proliferation and increased apoptosis. [, , , ] In preclinical models, this compound has demonstrated significant growth inhibition in various human-derived tumors and syngeneic murine models. [, ]

ANone: The molecular formula of this compound is C18H11F3N2O and its molecular weight is 328.29 g/mol. [, ]

ANone: While specific spectroscopic data is not provided in the research, the synthesis and characterization of this compound and its derivatives have been described. []

ANone: In vitro studies have shown that this compound effectively inhibits PFKFB3 activity, reduces glucose uptake, decreases lactate production, and induces apoptosis in various cancer cell lines. [, , , , , , , , ]

ANone: Yes, preclinical studies using mouse models of human cancers have demonstrated significant tumor growth inhibition and reduced metastasis with this compound treatment, both as a single agent and in combination with chemotherapy or targeted therapies. [, , , , , , , ]

ANone: Yes, a phase I clinical trial (NCT02044861) investigated the safety and tolerability of this compound in patients with advanced solid malignancies. [, ] The study also assessed the drug's impact on F2,6BP levels and immune cell populations.

ANone: Research suggests that PFKFB4, another member of the PFKFB family, may compensate for PFKFB3 inhibition. [] Therefore, simultaneous targeting of both PFKFB3 and PFKFB4 could be a potential strategy to overcome resistance. [] Additionally, some studies suggest that PFKFB3 inhibition can induce necroptosis, and silencing necroptosis-related genes might contribute to resistance in certain cancer cells. []

ANone: While specific drug delivery strategies for this compound are not extensively discussed in the provided research, efficient delivery to the target tissues is crucial for its therapeutic success. Further research might explore nanoparticle-based drug delivery systems or antibody-drug conjugates to improve its tumor targeting and therapeutic index.

ANone: this compound has been shown to inhibit the differentiation and function of myeloid-derived suppressor cells (MDSCs) and Th17 cells, both of which contribute to immunosuppression within the tumor microenvironment. [, , ] This immunomodulatory effect of this compound suggests potential benefits when combined with immunotherapy approaches. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。